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Compound of Interest

Compound Name: 5-Fluoro-1H-indazol-7-amine

CAS No.: 1352397-94-4

Cat. No.: B2932901

Get Quote

Executive Summary & Introduction
5-Fluoro-1H-indazol-7-amine is a highly functionalized heterocyclic building block of

significant interest in medicinal chemistry, agrochemicals, and materials science. The indazole

scaffold serves as a robust bioisostere for indole and purine ring systems. The strategic

incorporation of a fluorine atom at the C5 position and a primary amine at the C7 position

modulates the molecule's lipophilicity, metabolic stability, and hydrogen-bonding capacity[1].

Rigorous analytical characterization of this compound is essential to confirm its structural

identity, assess purity, and understand its tautomeric behavior in solution. This application note

provides detailed, self-validating protocols for Nuclear Magnetic Resonance (NMR)

spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform

Infrared (FTIR) spectroscopy, emphasizing the causality behind specific experimental

parameters.

Physicochemical Properties
Before initiating analytical workflows, it is critical to establish the baseline physicochemical

properties of the analyte. The following quantitative data summarizes the fundamental
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characteristics of 5-Fluoro-1H-indazol-7-amine[2].

Property Value

Chemical Name 5-Fluoro-1H-indazol-7-amine

CAS Number 1352397-94-4

Molecular Formula C₇H₆FN₃

Molecular Weight 151.14 g/mol

SMILES FC1=CC2=C(NN=C2)C(N)=C1

Functional Groups Primary Amine, Aryl Fluoride, Indazole Core

Storage Conditions 4°C, protect from light, keep dry

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale
NMR spectroscopy is the definitive technique for the structural elucidation of fluoroindazoles.

For 5-Fluoro-1H-indazol-7-amine, ¹H, ¹³C, and ¹⁹F NMR are all requisite.

Solvent Selection: The indazole N-H proton is highly exchangeable, and its chemical shift is

highly concentration- and solvent-dependent. DMSO-d₆ is the solvent of choice because it

disrupts intermolecular hydrogen bonding, providing sharper signals and allowing the

observation of both the indazole N-H and the C7 primary amine (-NH₂) protons, which would

otherwise exchange rapidly in protic solvents or broaden significantly in CDCl₃.

¹⁹F NMR Utility: ¹⁹F NMR is particularly advantageous due to the 100% natural abundance of

the ¹⁹F nucleus, its high gyromagnetic ratio (yielding high sensitivity), and a wide chemical

shift range that minimizes signal overlap[3]. It provides unambiguous confirmation of the C5

fluorine substitution without background interference.

Protocol: Quantitative ¹H, ¹³C, and ¹⁹F NMR
1. Sample Preparation: Accurately weigh 15–20 mg of 5-Fluoro-1H-indazol-7-amine. 2.

Solvation: Dissolve the compound in 0.6 mL of high-purity, anhydrous DMSO-d₆.
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Self-Validation Step: Ensure the solvent is strictly anhydrous (stored over molecular sieves).

Water contamination will produce a broad peak at δ ~3.33 ppm that can obscure the critical

amine signals (typically resonating between δ 4.5–6.0 ppm). 3. Internal Standard (Optional

for qNMR): For quantitative ¹⁹F NMR, add a known mass of a fluorinated internal standard

(e.g., 1,4-difluorobenzene or trifluorotoluene) that does not overlap with the expected analyte

signal[3]. 4. Acquisition Parameters:

¹H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

¹³C NMR (100 MHz): Acquire 1024 scans with a D1 of 2 seconds, utilizing standard proton

decoupling.

¹⁹F NMR (376 MHz): Acquire 64 scans. Critical: Avoid ¹H decoupling during ¹⁹F acquisition to

prevent Nuclear Overhauser Effect (NOE) distortions, which is essential for accurate peak

integration and quantification[3]. 5. Data Processing: Apply an exponential line broadening of

0.3 Hz for ¹H and 1.0 Hz for ¹³C/¹⁹F spectra prior to Fourier transformation. Phase and

baseline correct the spectra manually.
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Caption: Decision tree and workflow for the NMR spectroscopic analysis of fluoroindazoles.
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Liquid Chromatography-Mass Spectrometry (LC-
MS)
Causality & Rationale
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with

Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized to assess both the

chromatographic purity and the exact mass of the compound[1]. The presence of the basic C7

primary amine and the indazole nitrogens makes the molecule highly amenable to positive ion

mode (ESI+), yielding a strong [M+H]⁺ precursor ion at m/z 152.1. The addition of 0.1% formic

acid to the mobile phase serves a dual mechanistic purpose: it maintains a low pH to keep the

amine protonated (enhancing solubility and peak shape on the hydrophobic C18 stationary

phase) and provides the necessary protons for efficient gas-phase ionization in the ESI

source[4].

Protocol: LC-MS Purity and Mass Determination
1. Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to a

working concentration of 0.1 mg/mL using a 50:50 (v/v) mixture of Mobile Phase A and B. Filter

the final solution through a 0.22 µm PTFE syringe filter to remove particulates[4]. 2.

Chromatographic Conditions:

Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, return to 5% B for

a 2.0-minute re-equilibration.

Flow Rate: 0.4 mL/min.

Injection Volume: 2 µL. 3. Mass Spectrometry Parameters:

Ionization Mode: ESI Positive (ESI+).

Capillary Voltage: 3.0 kV.
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Desolvation Temperature: 350°C.

Scan Range:m/z 100 to 500. 4. Self-Validation Step: Run a blank injection (50:50 A:B) prior

to the sample sequence. This ensures the column is free of carryover from previous

analyses and establishes a clean baseline for accurate Signal-to-Noise (S/N) calculation and

purity integration[5].
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0.1 mg/mL in MeOH

RP-HPLC
C18, H2O/MeCN + 0.1% FA
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Caption: Workflow for the LC-MS analytical characterization of 5-Fluoro-1H-indazol-7-amine.

Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Rationale
FTIR spectroscopy is deployed to identify and verify the functional groups of the molecule in its

solid state. A critical analytical challenge is distinguishing the primary amine (-NH₂) at the C7

position from the secondary amine (N-H) of the indazole ring. A primary amine typically exhibits

two distinct N-H stretching bands (asymmetric and symmetric) in the 3500–3300 cm⁻¹ region.

In contrast, the indazole N-H shows a single, often broader band in the same vicinity due to

extensive hydrogen bonding[5]. Furthermore, the C-F stretch will appear as a strong, sharp

band in the 1400–1000 cm⁻¹ fingerprint region.

Protocol: Attenuated Total Reflectance (ATR) FTIR
1. Background Collection: Ensure the ATR crystal (diamond or ZnSe) is thoroughly cleaned

with isopropanol and allowed to dry. Collect a background spectrum (ambient air) using 32

scans at a resolution of 4 cm⁻¹.

Self-Validation Step: Inspect the background spectrum for any residual organic peaks (e.g.,

C-H stretches around 2900 cm⁻¹) before proceeding. A flat baseline is mandatory. 2. Sample

Application: Place approximately 2–5 mg of the solid 5-Fluoro-1H-indazol-7-amine directly

onto the center of the ATR crystal. 3. Compression: Apply the pressure anvil to ensure

intimate, uniform contact between the solid sample and the crystal. This physical contact is

the primary determinant of a high signal-to-noise ratio in ATR-FTIR. 4. Acquisition: Collect
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the sample spectrum using 32 scans at 4 cm⁻¹ resolution. 5. Spectral Analysis: Identify the

doublet N-H stretch for the C7 primary amine, the C=N/C=C aromatic stretches (~1600

cm⁻¹), and the diagnostic C-F stretch (~1250 cm⁻¹).
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characterization-of-5-fluoro-1h-indazol-7-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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